REACTION_CXSMILES
|
C(OP(C[N+]#[C-])(=O)[O:5][CH2:6][CH3:7])C.[CH2:12]([Li])CCC.C([C:20]1[S:21][CH:22]=[CH:23][CH:24]=1)(=O)C.Cl>C(OCC)C>[S:21]1[CH:22]=[CH:23][CH:24]=[C:20]1[CH:7]([CH3:12])[CH:6]=[O:5]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OP(OCC)(=O)C[N+]#[C-]
|
Name
|
|
Quantity
|
6.9 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
1.26 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C=1SC=CC1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
was stirred for 1.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added at the same temperature
|
Type
|
CUSTOM
|
Details
|
ice bath was removed
|
Type
|
STIRRING
|
Details
|
After the resulting mixture was stirred at room temperature overnight it
|
Duration
|
8 (± 8) h
|
Type
|
ADDITION
|
Details
|
was poured to cold water (20 ml)
|
Type
|
WASH
|
Details
|
The organic layer was washed with water, sat. sodium bicarbonate, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude product was used in the next step without purification
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |